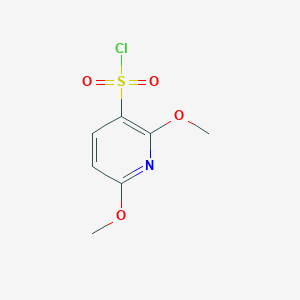
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It contains functional groups such as an amino group (-NH2), a bromo group (-Br), and a trifluoromethyl group (-CF3) attached to a benzoic acid backbone .
Synthesis Analysis
The synthesis of similar compounds often involves the use of coupling reactions . For instance, the synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . A specific synthesis method for “4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid” is not found in the search results.Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid” can be inferred from its IUPAC name and the structures of similar compounds . The compound has a benzoic acid backbone with an amino group at the 4-position, a bromo group at the 5-position, and a trifluoromethyl group at the 2-position .Applications De Recherche Scientifique
Asymmetric Synthesis and Organic Chemistry
A study highlighted the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing the application of trifluoromethylation in organic synthesis. This process involved the use of a bromoalkene intermediate, demonstrating the utility of brominated and trifluoromethylated compounds in creating complex molecules with potential pharmaceutical applications (Jiang, Qin, & Qing, 2003).
Bioconjugation and Material Science
Another research effort focused on the synthesis of an organoplatinum complex bioconjugated with an amino acid, indicating the potential of brominated aromatic compounds in bioconjugation and material science. The study involved coupling a platinum trimethyl complex with l-phenylalanine-tert-butylester, showcasing how such compounds can be structurally characterized and potentially applied in biomedical fields (Kuchta, Gemel, & Metzler‐Nolte, 2007).
Synthetic Methodologies
Research on the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from versatile tri(halosubstituted) derivatives showcased the importance of halogenated compounds in synthesizing molecular scaffolds for receptors. This study provided a detailed synthetic procedure, emphasizing the role of these compounds in the development of new molecular architectures (Wallace et al., 2005).
Medicinal Chemistry and Biological Studies
A study on the synthesis and biological activity of a cadmium (II) complex derived from a benzoic acid azo ligand demonstrated the potential of brominated benzoic acid derivatives in medicinal chemistry. The research explored the antifungal and antibacterial activities of these compounds, suggesting their utility in developing new therapeutic agents (Jaber, Kyhoiesh, & Jawad, 2021).
Safety and Hazards
The safety data sheet for a similar compound, “2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar safety measures should be taken when handling “4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid”.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving enzymes and receptors .
Pharmacokinetics
The properties of similar compounds suggest that it may have good bioavailability .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence its action .
Propriétés
IUPAC Name |
4-amino-5-bromo-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)4(2-6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUDGCIRGQCIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2960455.png)
![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)




![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)

![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)